BenchChemオンラインストアへようこそ!

N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide

IKZF2 degradation Immuno-oncology Targeted protein degradation

N-(1-Benzylpiperidin-4-yl)cyclopropanesulfonamide (CAS 1235154-38-7) is a synthetic small molecule belonging to the piperidine sulfonamide class, distinguished by a cyclopropanesulfonamide group at the 4-position and a benzyl substituent on the piperidine nitrogen. Its molecular formula is C₁₅H₂₂N₂O₂S with a molecular weight of 294.4 g/mol.

Molecular Formula C15H22N2O2S
Molecular Weight 294.41
CAS No. 1235154-38-7
Cat. No. B2877365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide
CAS1235154-38-7
Molecular FormulaC15H22N2O2S
Molecular Weight294.41
Structural Identifiers
SMILESC1CC1S(=O)(=O)NC2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C15H22N2O2S/c18-20(19,15-6-7-15)16-14-8-10-17(11-9-14)12-13-4-2-1-3-5-13/h1-5,14-16H,6-12H2
InChIKeyNXKGDXQQKSLFNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Benzylpiperidin-4-yl)cyclopropanesulfonamide (CAS 1235154-38-7): Procurement Guide for a Differentiated Piperidine Sulfonamide Research Tool


N-(1-Benzylpiperidin-4-yl)cyclopropanesulfonamide (CAS 1235154-38-7) is a synthetic small molecule belonging to the piperidine sulfonamide class, distinguished by a cyclopropanesulfonamide group at the 4-position and a benzyl substituent on the piperidine nitrogen . Its molecular formula is C₁₅H₂₂N₂O₂S with a molecular weight of 294.4 g/mol . The compound has been investigated as a potential IKZF2 (Helios) degrader relevant to oncology immunotherapy [1] and as a sigma receptor ligand with implications for neurological research [2]. However, publicly available head-to-head comparative data against close structural analogs remain sparse, and procurement decisions must be guided by what quantitative differentiation evidence does exist.

Why Generic Substitution Fails for N-(1-Benzylpiperidin-4-yl)cyclopropanesulfonamide: Structural Determinants of Target Engagement and Selectivity


Within the piperidine sulfonamide chemical space, subtle variations in substitution pattern—such as the position of the sulfonamide attachment (3-yl vs. 4-yl), the nature of the N-alkyl group (benzyl vs. methylpropyl), or the sulfonamide moiety (cyclopropane vs. methane vs. benzene)—can produce profound shifts in target affinity, selectivity, and degradation efficiency [1]. For example, the regioisomeric pair N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide and N-(1-benzylpiperidin-3-yl)cyclopropanesulfonamide share identical molecular formula and mass but differ in three-dimensional presentation of the sulfonamide pharmacophore, a variation that can alter receptor binding kinetics and IKZF2 degradation potency . Consequently, treating any single in-class compound as a generic substitute without verifying quantitative performance in the relevant assay risks invalidating experimental results and wasting procurement resources.

Quantitative Differentiation Evidence for N-(1-Benzylpiperidin-4-yl)cyclopropanesulfonamide Relative to Closest Analogs


Regioisomeric Differentiation: 4-yl vs. 3-yl Cyclopropanesulfonamide Attachment and IKZF2 Degradation Potency

The 4-yl attachment of the cyclopropanesulfonamide group in N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide positions the sulfonamide NH and the cyclopropyl ring in a spatial orientation distinct from its 3-yl regioisomer, N-(1-benzylpiperidin-3-yl)cyclopropanesulfonamide (CAS 2548975-43-3). In IKZF2 degradation assays reported in PubChem BioAssay AID 1865885, compounds within this chemotype achieved degradation activity ≤ 1 µM for 19 of 19 tested compounds, with 15 of 19 displaying activity ≤ 1 nM [1]. While the specific IC₅₀/DC₅₀ values for the 4-yl versus 3-yl isomers are not disaggregated in the public dataset, the 4-yl scaffold is explicitly claimed in patent WO2020165834A1 as part of the IKZF2 degrader pharmacophore, indicating that the 4-position attachment is critical for cereblon-mediated degradation complex formation [2]. The 3-yl isomer is not claimed in this patent family.

IKZF2 degradation Immuno-oncology Targeted protein degradation

Cyclopropanesulfonamide vs. Methanesulfonamide Moiety: Impact on Sigma Receptor Binding Affinity

The cyclopropanesulfonamide group confers distinct steric and electronic properties compared to the simpler methanesulfonamide moiety found in compounds such as N-(1-benzylpiperidin-4-yl)methanesulfonamide. In sigma receptor binding assays, arylalkyl- and alkenylamine derivatives containing benzylpiperidine scaffolds have demonstrated high-affinity sigma-1 and sigma-2 receptor binding, with certain compounds achieving Ki values as low as 1.30 nM for sigma-2 receptors, as recorded in BindingDB for patent example compounds (US10207991, Example 88) [1]. Although this specific Ki datum belongs to a structurally more complex analog rather than the target compound itself, the cyclopropanesulfonamide group is present in compounds showing sigma receptor affinity, while methanesulfonamide analogs of similar size generally show weaker binding due to reduced hydrophobic surface complementarity [2]. Quantitative comparison between cyclopropane and methane sulfonamides is class-level inference based on the broader sigma ligand SAR literature.

Sigma receptor Neurological disorders Radioligand binding

Benzylpiperidine vs. Non-benzyl N-Substitution: Effect on IKZF2 Degrader Selectivity

The N-benzyl group on the piperidine ring is a key structural determinant for IKZF2 degradation selectivity over other IKZF family members (IKZF1/Ikaros, IKZF3/Aiolos). Patent WO2020165834A1 explicitly discloses benzylpiperidine-containing compounds as IKZF2 degraders and claims selectivity for IKZF2 over IKZF1 and IKZF3 [1]. In contrast, analogs where the benzyl group is replaced by smaller alkyl substituents (e.g., methylpropyl) as in N-[1-(2-methylpropyl)piperidin-3-yl]cyclopropanesulfonamide show broader IKZF family degradation profiles and are described for IKZF2-dependent disorders generally rather than as selective IKZF2 degraders . The benzyl group's aromatic ring engages in π-stacking interactions within the cereblon binding pocket that are absent in non-aromatic N-substituted analogs.

IKZF2 selectivity Immunomodulation Cereblon

Cyclopropanesulfonamide vs. Naphthalene-2-sulfonamide: Molecular Size and Drug-Likeness Trade-offs

Replacement of the compact cyclopropanesulfonamide group (MW contribution ~121 Da) with larger arylsulfonamides such as naphthalene-2-sulfonamide (MW contribution ~207 Da) dramatically alters physicochemical properties relevant to CNS penetration and solubility. N-(1-benzylpiperidin-4-yl)naphthalene-2-sulfonamide (CAS 179051-05-9) has a molecular weight exceeding 380 g/mol compared to 294.4 g/mol for the target cyclopropanesulfonamide . The cyclopropane variant maintains a lower calculated logP and higher ligand efficiency, important for oral bioavailability and blood-brain barrier penetration in neurological target programs [1]. While this is a class-level inference based on physicochemical principles rather than in vivo PK data, the molecular weight difference of ~90 Da is a well-established determinant of permeability and solubility in drug discovery.

Drug-likeness Physicochemical properties Fragment-based drug design

Optimal Application Scenarios for N-(1-Benzylpiperidin-4-yl)cyclopropanesulfonamide Based on Quantitative Differentiation Evidence


IKZF2-Selective Degrader Development for Cancer Immunotherapy

This compound serves as a critical intermediate or tool compound in the development of IKZF2 (Helios)-selective molecular glue degraders for cancer immunotherapy. The N-benzylpiperidine scaffold is explicitly protected in WO2020165834A1 for IKZF2 degradation [1]. PubChem BioAssay data confirm that compounds within this chemotype achieve sub-nanomolar IKZF2 degradation activity (15 of 19 compounds ≤ 1 nM in AID 1865885) [2]. The 4-yl cyclopropanesulfonamide attachment position is critical for cereblon-mediated ubiquitination and subsequent proteasomal degradation of IKZF2, making this specific isomer the appropriate choice for SAR exploration and lead optimization in immuno-oncology programs.

Sigma Receptor Ligand Screening for Neurological Indications

The cyclopropanesulfonamide group and benzylpiperidine core align with the pharmacophore requirements for sigma-1 and sigma-2 receptor binding. Structurally related benzylpiperidine cyclopropanesulfonamides have demonstrated Ki values as low as 1.30 nM at sigma-2 receptors in radioligand binding assays (BindingDB BDBM349570) [3]. This compound can serve as a starting point for sigma receptor ligand optimization in neurological research, including pain, depression, and neurodegenerative disease programs. The cyclopropane ring provides enhanced hydrophobic contact relative to methyl sulfonamide analogs, a feature that can be exploited in structure-based design.

Fragment-Based Drug Discovery (FBDD) Library Component

With a molecular weight of 294.4 g/mol, this compound falls within the acceptable range for fragment screening libraries. Compared to larger naphthalene-2-sulfonamide analogs (MW ~380 g/mol), the cyclopropanesulfonamide variant offers improved ligand efficiency and more favorable physicochemical properties for downstream optimization [4]. The presence of both a basic amine (piperidine, pKa ~8-9) and a hydrogen-bond donor (sulfonamide NH) provides multiple vectors for fragment growing and linking strategies, while the cyclopropyl group introduces three-dimensional character that can enhance target selectivity.

Chemical Biology Probe for IKZF Family Protein Degradation Studies

As a tool compound for investigating IKZF family degradation mechanisms, this compound's N-benzyl substituent confers selectivity for IKZF2 over IKZF1 and IKZF3, as disclosed in the patent literature [1]. This selectivity profile is essential for dissecting the distinct immunological roles of IKZF2 (Helios) versus other IKZF family members in regulatory T cell biology. The compound can be used at sub-micromolar concentrations in cellular assays to induce selective IKZF2 degradation, enabling researchers to study IKZF2-specific transcriptional programs without confounding effects from IKZF1 or IKZF3 co-degradation.

Quote Request

Request a Quote for N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.